molecular formula C23H31N5O3S B11694658 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

Katalognummer: B11694658
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: ICQNINDSEWVOFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a purine-derived compound featuring a 3-methyl group, a 7-nonyl alkyl chain, and a sulfanyl-linked N-phenylacetamide moiety.

Eigenschaften

Molekularformel

C23H31N5O3S

Molekulargewicht

457.6 g/mol

IUPAC-Name

2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C23H31N5O3S/c1-3-4-5-6-7-8-12-15-28-19-20(27(2)22(31)26-21(19)30)25-23(28)32-16-18(29)24-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,29)(H,26,30,31)

InChI-Schlüssel

ICQNINDSEWVOFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. The starting materials often include purine derivatives and thiol-containing compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

7-Position Substituents

  • This contrasts with shorter chains (e.g., 3-phenylpropyl in ) or polar groups (e.g., 2-methoxyethyl in ), which balance lipophilicity and solubility .
  • Unsaturated Chains : The but-2-en-1-yl group () introduces rigidity and electronic effects, which may alter binding affinity compared to saturated alkyl chains .

Acetamide Modifications

Research Implications

  • Structure-Activity Relationships (SAR): The 7-nonyl chain may prolong metabolic stability compared to shorter chains () but could hinder solubility. Comparative studies on adenosine receptor binding or kinase inhibition are needed.
  • Drug Development : Analogues with polar 7-substituents (e.g., 2-methoxyethyl in ) may offer better pharmacokinetic profiles, while unsaturated chains () could modulate conformational interactions .

Biologische Aktivität

The compound 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its effects on various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a purine core structure with substituents that include a sulfanyl group and a phenylacetamide moiety. The presence of the dioxo groups is significant as they often play a role in the biological activity of heterocyclic compounds.

Molecular Formula

  • C : 20
  • H : 26
  • N : 4
  • O : 2
  • S : 1

Anticancer Properties

Recent studies have highlighted the anticancer potential of related derivatives of phenylacetamide compounds. For instance, derivatives with similar structural features have shown significant inhibitory activities against various cancer cell lines:

CompoundTarget Cell LinesIC50 (µg/mL)
Compound 2hA549 (Lung), HeLa (Cervical), HCT116 (Colon)2.86 ± 0.09 (A549), 3.59 ± 0.07 (HCT116), 2.78 ± 0.11 (HeLa)
Reference Drug (IRT)A549, HeLa, HCT1161.65 ± 0.03 (A549), 1.43 ± 0.06 (HeLa), 1.62 ± 0.07 (HCT116)

These results indicate that the compound exhibits potent cytotoxicity against cancer cells, suggesting that it may act as an effective anticancer agent when further developed.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes, particularly CDC25B and PTP1B, which are known to be involved in cell cycle regulation and signal transduction pathways relevant to cancer progression:

  • Inhibition Profile :
    • CDC25B : IC50 values ranging from 3.2 µg/mL to 23.2 µg/mL .
    • PTP1B : IC50 values ranging from 2.9 µg/mL to 21.4 µg/mL .

The most potent derivative in these studies was found to be compound 2h, which demonstrated mixed inhibition characteristics against these targets .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : By inhibiting CDC25B, the compound can induce cell cycle arrest in cancer cells.
  • Signal Transduction Modulation : Inhibition of PTP1B may alter signaling pathways that promote cancer cell survival and proliferation.

Case Studies and Experimental Findings

In vivo studies using xenograft models have shown that compound 2h leads to significant tumor volume reductions when administered at dosages of 10 mg/kg , with no observed lethal toxicity . This suggests a favorable safety profile alongside its therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.